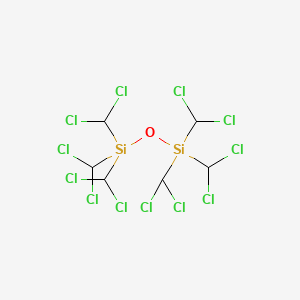
Hexakis(dichloromethyl)disiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexakis(dichloromethyl)disiloxane is a chemical compound with the molecular formula C6H6Cl12OSi2 It is a member of the disiloxane family, characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom further bonded to three dichloromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexakis(dichloromethyl)disiloxane can be synthesized through the hydrolysis of chloromethyl-dimethylchlorosilane. The process involves the controlled addition of chloromethyl-dimethylchlorosilane to water, resulting in the formation of dichloromethyl-tetramethyldisiloxane. The reaction is exothermic and typically conducted at temperatures ranging from 20 to 100°C. The organic layer is separated, washed until neutral, dried, and then distilled to collect the desired product with high yield and purity .
Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Hexakis(dichloromethyl)disiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chloromethylsiloxane derivatives, while reduction can produce silane derivatives .
Aplicaciones Científicas De Investigación
Hexakis(dichloromethyl)disiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical devices and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of hexakis(dichloromethyl)disiloxane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with other molecules through hydrosilylation reactions, where silicon-hydrogen bonds add across unsaturated bonds. This property is exploited in the synthesis of advanced materials and in catalysis .
Comparación Con Compuestos Similares
Hexakis(dichloromethyl)disiloxane can be compared with other disiloxane compounds, such as:
Disiloxane (Si2H6O): The simplest disiloxane, used in various industrial applications.
Hexakis(dimethylaminoxy)disiloxane: Known for its unique insertion of an oxygen atom into the Si-Si bond, used in specialized chemical synthesis.
Uniqueness: this compound stands out due to its high reactivity and versatility in forming complex organosilicon structures. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
415706-71-7 |
|---|---|
Fórmula molecular |
C6H6Cl12OSi2 |
Peso molecular |
575.7 g/mol |
Nombre IUPAC |
tris(dichloromethyl)-[tris(dichloromethyl)silyloxy]silane |
InChI |
InChI=1S/C6H6Cl12OSi2/c7-1(8)20(2(9)10,3(11)12)19-21(4(13)14,5(15)16)6(17)18/h1-6H |
Clave InChI |
GLVCDSYQLJEPAY-UHFFFAOYSA-N |
SMILES canónico |
C([Si](C(Cl)Cl)(C(Cl)Cl)O[Si](C(Cl)Cl)(C(Cl)Cl)C(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


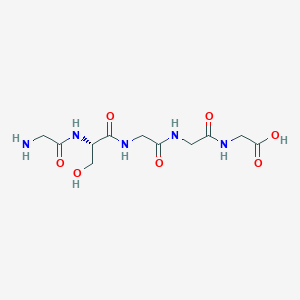
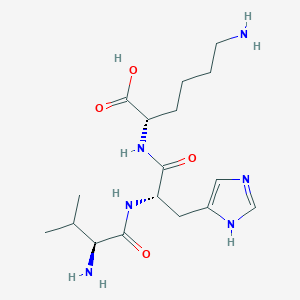
![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
![1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one](/img/structure/B14249039.png)
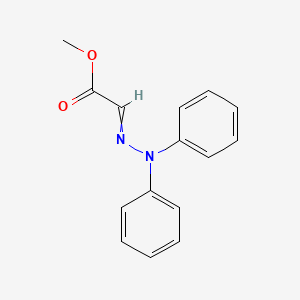
silane](/img/structure/B14249053.png)

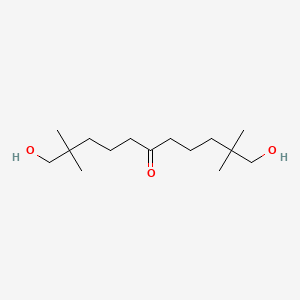
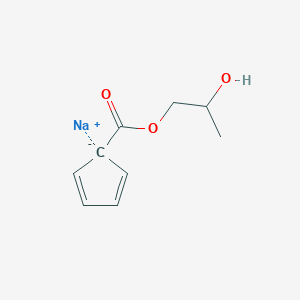
![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
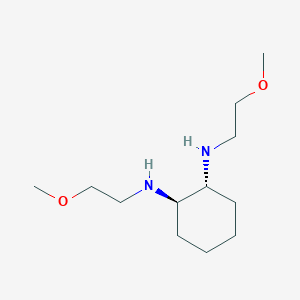
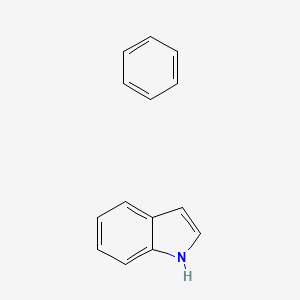
![2-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]pyridine](/img/structure/B14249097.png)
